1-Bromo-4-(isopropylsulfinyl)benzene

Description

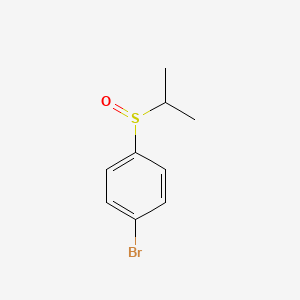

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-propan-2-ylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOPNGNHCUFBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 4 Isopropylsulfinyl Benzene

Strategies for Asymmetric Synthesis of Chiral Aryl Sulfoxides

The asymmetric synthesis of chiral aryl sulfoxides, including 1-bromo-4-(isopropylsulfinyl)benzene (B566733), predominantly relies on two main strategies: the enantioselective oxidation of a prochiral sulfide (B99878) precursor, 1-bromo-4-(isopropylthio)benzene, and the diastereoselective functionalization of a chiral sulfinyl precursor.

Enantioselective Oxidation of Prochiral Sulfides

The most direct approach to chiral sulfoxides is the enantioselective oxidation of the corresponding prochiral sulfide. This method involves the use of a chiral oxidizing agent or a catalyst to selectively deliver an oxygen atom to one of the lone pairs of the sulfur atom.

Transition metal complexes are widely employed as catalysts for the asymmetric oxidation of sulfides. These systems typically utilize a chiral ligand to create a chiral environment around the metal center, which in turn directs the stereochemical outcome of the oxidation.

Vanadium Complexes: Vanadium complexes, particularly those with chiral Schiff base ligands, are also effective catalysts for the asymmetric oxidation of sulfides using hydrogen peroxide as the oxidant. organic-chemistry.org These systems can achieve high enantioselectivity through a combination of asymmetric oxidation and kinetic resolution of the resulting sulfoxide (B87167). organic-chemistry.org The stereochemical outcome of the reaction can be influenced by the structure of the chiral ligand. nih.gov While direct application to 1-bromo-4-(isopropylthio)benzene is not extensively documented, the general methodology shows promise for producing enantioenriched alkyl aryl sulfoxides. organic-chemistry.orgnih.gov

Molybdenum Complexes: Molybdenum complexes have also been explored for enantioselective sulfoxidation. However, their application and the achieved enantioselectivities are generally less reported compared to titanium and vanadium systems for aryl alkyl sulfides.

Table 1: Representative Data for Metal-Catalyzed Asymmetric Sulfoxidation of Aryl Sulfides Data for analogous substrates is provided due to the lack of specific data for 1-bromo-4-(isopropylthio)benzene.

| Substrate | Catalyst System | Oxidant | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 4-Bromophenyl 2-pyridylmethyl sulfide | Ti(OiPr)4 / (S,S)-hydrobenzoin | Hydroperoxide | 93% | nih.gov |

| General Alkyl Aryl Sulfides | Vanadium / Chiral Schiff Base | H2O2 | High (via kinetic resolution) | organic-chemistry.org |

Enzymes offer a green and highly selective alternative for the synthesis of chiral sulfoxides. Baeyer-Villiger monooxygenases (BVMOs), cytochrome P450 monooxygenases, and peroxidases are among the enzymes capable of catalyzing the enantioselective oxidation of sulfides. nih.gov Vanadium-dependent haloperoxidases, for instance, have been shown to catalyze the sulfoxidation of various sulfides, with the enantioselectivity being dependent on the specific enzyme and reaction conditions. nih.govmdpi.com The use of whole-cell systems or isolated enzymes can provide access to sulfoxides with high enantiomeric excess under mild reaction conditions.

Chiral organic oxidants, such as chiral oxaziridines (e.g., Davis' oxaziridines), can be used for the stoichiometric asymmetric oxidation of sulfides. thieme-connect.de These reagents transfer an oxygen atom in a stereocontrolled manner to the sulfur atom of the sulfide. The predictability and high enantioselectivities achievable with these reagents make them valuable tools in asymmetric synthesis, although the stoichiometric nature of the reaction can be a drawback for large-scale applications. The synthesis of Davis' oxaziridines themselves can be achieved from the corresponding N-sulfonylimines. thieme-connect.de

Chiral Auxiliary-Directed Synthetic Routes to Sulfoxides

An alternative to direct enantioselective oxidation is the use of chiral auxiliaries to direct the formation of the sulfoxide. This strategy involves the diastereoselective reaction of a chiral sulfinyl precursor.

A powerful method for the synthesis of chiral sulfoxides involves the diastereoselective alkylation of sulfenate anions. In this approach, a chiral auxiliary is attached to the sulfenate precursor. The subsequent alkylation reaction proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. The auxiliary can then be removed to afford the enantioenriched sulfoxide. While specific examples for the synthesis of this compound via this method are not detailed in the available literature, the general principle has been successfully applied to the synthesis of various chiral aryl sulfoxides.

Transformation of Diastereochemically Pure Sulfinates

The synthesis of enantiomerically pure aryl sulfoxides, such as this compound, can be achieved with a high degree of stereochemical control using the Andersen sulfoxide synthesis. This classical method relies on the nucleophilic substitution at the sulfur atom of a diastereomerically pure sulfinate ester by an organometallic reagent. illinois.eduwiley-vch.de

The process begins with the reaction of an aryl sulfinyl chloride, like 4-bromobenzenesulfinyl chloride, with a chiral alcohol. A commonly used and effective chiral auxiliary is (-)-menthol. illinois.edu This reaction produces a mixture of diastereomeric menthyl sulfinates. These diastereomers possess different physical properties, which allows for their separation, typically by fractional crystallization. wiley-vch.de For instance, menthyl p-toluenesulfinate diastereomers can be separated because one is crystalline while the other is an oil. wiley-vch.de An improved procedure involves in-situ epimerization with a catalytic amount of HCl during crystallization to increase the yield of the desired diastereomer. wiley-vch.de

Once the desired diastereomer of the sulfinate ester is isolated in pure form, it is treated with an organometallic reagent, such as a Grignard reagent (e.g., isopropylmagnesium bromide). The reaction proceeds via a nucleophilic attack on the sulfur atom, displacing the chiral alcohol auxiliary. This substitution occurs with a clean inversion of the stereochemical configuration at the sulfur center, a hallmark of the SN2 mechanism. illinois.eduresearchgate.net This stereospecificity ensures that the chirality established in the sulfinate ester is transferred directly to the final sulfoxide product, yielding an enantiomerically enriched sample of this compound.

Resolution and Deracemization Techniques for this compound and Related Aryl Sulfoxides

Due to the high barrier to pyramidal inversion at the sulfur atom, sulfoxides like this compound are configurationally stable at room temperature, allowing for the separation of their enantiomers. nih.gov

Classical Chemical Resolution Methods

Classical chemical resolution provides a foundational method for separating the enantiomers of a racemic sulfoxide. wikipedia.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. wikipedia.orgnih.gov For sulfoxides, which are generally neutral, this process may require prior conversion to a derivative containing an acidic or basic functional group that can form diastereomeric salts.

The core principle is the formation of a pair of diastereomers which, unlike enantiomers, have different physical properties such as solubility. researchgate.net This difference allows for their separation by conventional techniques, most commonly fractional crystallization. ucl.ac.uk After separation, the targeted diastereomer is treated to remove the chiral resolving agent, thereby liberating the desired enantiomerically pure sulfoxide. wikipedia.org The success of this method is highly dependent on finding a suitable resolving agent that forms well-crystallizing diastereomeric salts with a significant solubility difference. researchgate.net

Chromatographic Separation on Chiral Stationary Phases (e.g., Chiral High-Performance Liquid Chromatography)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for both the analytical and preparative separation of sulfoxide enantiomers. mdpi.com The separation is achieved by using a column containing a chiral stationary phase (CSP). mdpi.com The two enantiomers of the sulfoxide interact differently with the CSP, leading to different retention times and thus their separation.

A variety of CSPs are effective for resolving chiral sulfoxides:

Polysaccharide-based CSPs : Columns based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series) are particularly successful. au.dknih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the sulfoxide and the chiral polymer. mdpi.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), significantly influences the resolution. mdpi.com

Macrocyclic Glycopeptide CSPs : CSPs such as teicoplanin and vancomycin (B549263) have demonstrated broad selectivity for chiral sulfoxides. nih.gov These stationary phases can operate in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development. nih.gov The polarity, volume, and shape of the substituents on the sulfoxide influence the enantioselectivity. nih.gov

The table below summarizes common CSPs and mobile phase types used for the resolution of aryl sulfoxides.

| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Mobile Phase Modes | Key Interactions |

| Polysaccharide-based | Chiralpak® AD, Chiralcel® OD | Normal Phase (Hexane/Alcohol), Polar Organic (Acetonitrile) | Hydrogen bonding, π-π interactions, steric hindrance |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Normal Phase, Reversed Phase (Methanol/Water), Polar Organic | Inclusion complexing, hydrogen bonding, dipole-dipole |

Photochemical Deracemization Strategies

Photochemical deracemization is a modern strategy that converts a racemic mixture into a single, enantiomerically enriched product using light. researchgate.net This process avoids the 50% theoretical yield limit of classical resolution. For chiral sulfoxides, this technique leverages the fact that the energy barrier for pyramidal inversion at the sulfur center can be lowered by photoirradiation. nih.govacs.org

The process typically involves irradiating a solution of the racemic sulfoxide in the presence of a photosensitizer. nih.gov Sensitizers like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT+) have been shown to be highly effective, inducing rapid racemization. nih.gov The mechanism is believed to proceed through an exciplex formed between the photosensitizer and the sulfoxide. nih.gov Electron transfer can lead to the formation of a sulfoxide radical cation, which has a lower inversion barrier, facilitating racemization. nih.gov

By combining rapid photoracemization with enantioselective separation, a dynamic kinetic resolution system can be established. In one such setup, a recycling HPLC system is used where the enantiomers are separated on a chiral column. nih.govacs.org The undesired enantiomer is then passed through a photoreactor, where it is racemized. nih.gov This newly formed racemic mixture is then recycled back into the chiral column for further separation. nih.gov Repeating this cycle can theoretically convert the entire racemic starting material into a single desired enantiomer. nih.govacs.org

Functional Group Interconversions and Modifications of this compound

The structure of this compound contains two key functional moieties: the chiral sulfoxide and the aryl bromide. The sulfoxide can act as a chiral auxiliary or directing group, while the bromine atom provides a versatile handle for constructing more complex molecules. bohrium.commyskinrecipes.com

Strategies for Selective Manipulation of the Bromine Moiety

The bromine atom on the benzene (B151609) ring is a prime site for functionalization, most notably through palladium-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The sulfoxide group is generally stable under these conditions and can even influence the reaction's regioselectivity. bohrium.com

Common cross-coupling strategies applicable to this compound include:

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. youtube.com This would allow for the synthesis of biphenyl (B1667301) derivatives containing the chiral isopropylsulfinyl group.

Heck Coupling : This reaction involves the coupling of the aryl bromide with an alkene, catalyzed by palladium. youtube.com It enables the formation of a new carbon-carbon bond at the bromine position, leading to substituted styrenes.

Sonogashira Coupling : This method couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper co-catalyst, providing access to aryl-substituted alkynes. researchgate.net

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. researchgate.net

The general scheme for these reactions is presented below, where the chiral sulfoxide moiety remains intact while the bromine atom is selectively replaced.

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Biaryl Sulfoxide |

| Heck | Alkene | Alkenylaryl Sulfoxide |

| Sonogashira | Terminal Alkyne | Alkynylaryl Sulfoxide |

| Buchwald-Hartwig | R₂NH | Arylamine Sulfoxide |

Transformations of the Isopropylsulfinyl Group without Loss of Stereochemical Integrity

The chiral sulfinyl group in this compound is a key functional moiety that allows for various stereospecific transformations, enabling the synthesis of other valuable chiral sulfur-containing compounds. These reactions proceed with the retention of the stereochemical configuration at the sulfur atom, a critical aspect in asymmetric synthesis.

One of the most significant transformations of chiral sulfoxides that preserves stereochemical integrity is their conversion to chiral sulfoximines. Sulfoximines are an emerging class of compounds in medicinal chemistry and drug discovery, valued for their unique three-dimensional structure and physicochemical properties. The direct imination of an enantioenriched sulfoxide provides a powerful route to optically active sulfoximines.

The reaction typically involves the treatment of the chiral sulfoxide with an iminating agent. A common and effective method utilizes (diacetoxyiodo)benzene (B116549) as an oxidant in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) carbamate, in a solvent like methanol. orgsyn.org The reaction proceeds with high fidelity, transferring the chirality from the sulfoxide to the resulting sulfoximine.

For the analogous reaction with this compound, the expected transformation would be:

(R/S)-1-Bromo-4-(isopropylsulfinyl)benzene → (R/S)-S-(4-Bromophenyl)-S-isopropylsulfoximine

This transformation is significant as it allows for the introduction of a nitrogen-containing functional group at the sulfur center while preserving the pre-existing chirality. The resulting chiral sulfoximines can then serve as versatile building blocks in the synthesis of more complex molecules.

The table below outlines the details of the analogous stereospecific imination of (S)-(–)-4-Bromophenyl methyl sulfoxide, which provides a reliable blueprint for the transformation of this compound.

| Reactant | Reagents | Product | Yield | Enantiomeric Excess (ee) | Reference |

| (S)-(–)-4-Bromophenyl methyl sulfoxide | (Diacetoxyiodo)benzene, Ammonium carbamate, Methanol | (S)-(4-Bromophenyl)(imino)(methyl)-λ6-sulfanone | 66% | 99% | orgsyn.org |

Table 1: Stereospecific Synthesis of a Chiral Sulfoximine from a Chiral Sulfoxide

This documented stereospecific transformation underscores the utility of chiral aryl sulfoxides, like this compound, as precursors to other important classes of chiral sulfur compounds without erosion of optical purity. Further research into the direct application of this and other stereospecific transformations on this compound would be valuable for expanding its synthetic utility.

Reactivity and Reaction Mechanisms of 1 Bromo 4 Isopropylsulfinyl Benzene

Stereoselective Reactions Directed by the Sulfinyl Group

The sulfinyl group is a valuable chiral auxiliary in organic synthesis, capable of high asymmetric induction. nih.gov Its presence in 1-bromo-4-(isopropylsulfinyl)benzene (B566733) allows for stereoselective transformations, where the chirality at the sulfur atom directs the stereochemical outcome of reactions at other parts of the molecule. nih.govacs.org

Diastereoselective Control in Organic Transformations

The sulfinyl group in aromatic compounds like this compound can exert significant diastereoselective control in various organic reactions. acs.org This control is particularly evident in reactions involving additions to adjacent functional groups or transformations on the aromatic ring itself. For instance, in reductions of ketones with a remote sulfinyl group, high levels of diastereoselectivity can be achieved, demonstrating the sulfinyl group's capacity to act as a remote chiral inducer. acs.org The stereoselectivity is often dependent on the reaction conditions, including the choice of solvent and the presence of chelating agents. acs.orgacs.org For example, the use of coordinating solvents can in some cases lead to a complete reversal of diastereoselectivity compared to noncoordinating solvents. acs.org

The following table illustrates the effect of reaction conditions on diastereoselectivity in the reduction of a ketosulfoxide, highlighting the role of the sulfinyl group and additives.

| Entry | Reducing Agent | Additive | Solvent | Diastereomeric Ratio (dr) |

| 1 | NaBH₄ | CeCl₃ | - | 60:40 |

| 2 | NaBH₄ | Yb(OTf)₃ | - | 98:2 |

| Data sourced from a study on remote stereocontrol by a sulfinyl group. acs.org |

Mechanistic Insights into Chiral Induction by the Sulfinyl Group

The mechanism of chiral induction by the sulfinyl group is often attributed to its ability to coordinate with metal catalysts or reagents, thereby creating a rigid, chiral environment that favors one stereochemical pathway over another. dntb.gov.ua In palladium-catalyzed reactions, for example, the sulfinyl group can act as a ligand, influencing the geometry of the transition state and thus the stereochemistry of the product. mdpi.com

Theoretical calculations and experimental studies suggest that in additions to sulfinyl imines, the diastereoselectivity is highly dependent on the solvent. acs.org Coordinating solvents can stabilize one transition state over another, leading to high diastereoselectivity. acs.org In contrast, noncoordinating solvents may allow for good diastereoselection through different transition state geometries. acs.org The stereochemical outcome of substitution reactions at the sulfur atom typically proceeds with inversion of configuration when nucleophilic reagents are used. nih.gov

Reactions Involving the Aromatic Bromine Atom

The bromine atom on the aromatic ring of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. myskinrecipes.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, and aryl bromides are common substrates for these transformations. cem.com

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide. nih.govrsc.org this compound can react with various boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds. nih.govresearchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Stille Coupling : The Stille reaction involves the coupling of an organotin compound with an organohalide. wikipedia.orgorganic-chemistry.org This reaction is highly versatile with few limitations on the coupling partners. organic-chemistry.orglibretexts.org this compound can be coupled with various organostannanes to create new carbon-carbon bonds. nih.govresearchgate.net

Heck Reaction : This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov this compound can undergo Heck reactions with various alkenes to yield substituted styrenes. researchgate.netu-szeged.hu

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nrochemistry.comorganic-chemistry.org this compound can be coupled with terminal alkynes to produce aryl-substituted alkynes. researchgate.netnih.gov

Below is a table summarizing typical conditions for these cross-coupling reactions with aryl bromides.

| Reaction | Coupling Partner | Catalyst System | Base |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃, Cs₂CO₃) |

| Stille | Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | Often no base required |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂) | Base (e.g., Et₃N, Na₂CO₃) |

| Sonogashira | Terminal alkyne | Pd catalyst and Cu(I) co-catalyst | Amine base (e.g., Et₃N, piperidine) |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA)r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov For this reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups ortho and/or para to the leaving group. nih.govyoutube.com The isopropylsulfinyl group can act as a moderate electron-withdrawing group, potentially facilitating nucleophilic aromatic substitution on this compound, although this is less common than for rings substituted with strongly deactivating groups like nitro groups. nih.gov The mechanism generally proceeds through a two-step addition-elimination pathway involving a Meisenheimer intermediate. nih.govyoutube.com

Oxidation and Reduction Pathways of the Sulfinyl Moiety

The sulfinyl group in this compound can be readily oxidized or reduced.

Oxidation : The sulfinyl group can be oxidized to a sulfonyl group. This transformation can be achieved using various oxidizing agents. The resulting product would be 1-bromo-4-(isopropylsulfonyl)benzene.

Reduction : The sulfinyl group can be reduced to a sulfide (B99878). This can be accomplished using a variety of reducing agents. The product of this reaction would be 1-bromo-4-(isopropylsulfanyl)benzene.

Chemoselective Oxidation to Sulfones

The oxidation of the sulfinyl group in this compound to a sulfone, specifically 1-bromo-4-(isopropylsulfonyl)benzene, is a common transformation. The key to this reaction is chemoselectivity, meaning the selective oxidation of the sulfoxide (B87167) without affecting other functional groups in the molecule, such as the aromatic ring or the C-Br bond. A variety of oxidizing agents can accomplish this transformation, with the choice of reagent and reaction conditions influencing the reaction's efficiency and cleanliness.

The mechanism of this oxidation typically involves the nucleophilic attack of the sulfur atom of the sulfoxide on the electrophilic oxygen of the oxidizing agent. This is followed by the departure of the reduced form of the oxidant, resulting in the formation of the sulfone. The reaction is generally robust and high-yielding.

Detailed research findings indicate that common and effective oxidizing agents for this type of transformation include hydrogen peroxide, often in the presence of a catalyst, peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The choice of solvent is also crucial and is often an alcohol, chlorinated solvent, or acetic acid.

Table 1: Reagents and Conditions for Chemoselective Oxidation of this compound to its Sulfone

| Oxidizing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Plausible Yield (%) |

| Hydrogen Peroxide (H₂O₂) | Tungstic Acid (H₂WO₄) | Methanol | 25-50 | >90 |

| m-CPBA | None | Dichloromethane | 0-25 | >95 |

| Potassium Permanganate (KMnO₄) | Acetic Acid | Water/Acetone | 25 | 85-95 |

| Sodium Periodate (NaIO₄) | Ruthenium(III) chloride (RuCl₃) | Acetonitrile/Water | 25 | >90 |

The data in Table 1 illustrates that several reliable methods exist for the chemoselective oxidation of this compound. The use of catalytic systems, such as H₂O₂ with a tungstic acid catalyst, offers a greener and more atom-economical approach compared to stoichiometric reagents like m-CPBA.

Stereospecific Reduction to Sulfides

The reduction of a sulfoxide to a sulfide is a fundamental reaction in organosulfur chemistry. In the case of a chiral sulfoxide such as this compound, the stereochemical outcome of the reduction is of significant interest. A stereospecific reduction is one in which a specific stereoisomer of the starting material is converted into a specific stereoisomer of the product. For the reduction of a chiral sulfoxide, this would ideally occur with inversion or retention of configuration at the sulfur atom, though in practice, many reducing agents lead to a racemic sulfide product.

However, certain reagents and conditions have been developed that can achieve a degree of stereospecificity. The mechanism of reduction can vary depending on the reducing agent. For example, some reductions proceed via a deoxygenation mechanism, where the reducing agent directly removes the oxygen atom from the sulfur center.

Research into the stereospecific reduction of chiral sulfoxides has identified several reagent systems capable of this transformation. These often involve a combination of a reducing agent and a catalyst or an additive that can coordinate to the sulfoxide and facilitate the stereospecific removal of the oxygen atom.

Table 2: Reagents for the Reduction of this compound to the Corresponding Sulfide

| Reducing Agent | Additive/Conditions | Plausible Stereochemical Outcome |

| Trifluoroacetic Anhydride (B1165640)/Sodium Iodide | Acetonitrile, 0 °C | Racemization |

| Diphosphorus (B173284) Tetraiodide (P₂I₄) | Benzene (B151609), 25 °C | High degree of inversion |

| Trichlorosilane (B8805176) (HSiCl₃) | Triethylamine | High degree of inversion |

| Oxalyl Chloride/Dimethyl Sulfoxide (Swern conditions) | Low Temperature | Racemization |

As indicated in Table 2, reagents like diphosphorus tetraiodide and trichlorosilane are known to proceed with a high degree of stereospecificity, typically leading to an inversion of the configuration at the sulfur atom. In contrast, other common reducing conditions, such as those involving trifluoroacetic anhydride and sodium iodide, often result in racemization.

Investigating Reaction Kinetics and Thermolysis Mechanisms

The study of reaction kinetics provides valuable insights into the mechanism of a chemical reaction, including the determination of the rate-determining step and the influence of reaction parameters on the reaction rate. The thermolysis of sulfoxides, which is their decomposition upon heating, is a well-studied reaction class that typically proceeds through a pericyclic syn-elimination mechanism.

For this compound, thermolysis would be expected to yield 1-bromo-4-sulfenic acid and propene. This reaction is of both synthetic and mechanistic interest. The kinetics of this elimination reaction are typically first-order, as it is an intramolecular process. The rate of the reaction is influenced by the nature of the alkyl group and the substituents on the aromatic ring.

The proposed mechanism for the thermolysis of this compound is a concerted, pericyclic process involving a five-membered cyclic transition state. In this transition state, a hydrogen atom from the isopropyl group is transferred to the sulfoxide oxygen, with simultaneous cleavage of the C-S bond and formation of a C=C double bond in the departing alkyl group. This syn-elimination is a stereospecific process.

Table 3: Predicted Kinetic and Thermodynamic Parameters for the Thermolysis of this compound

| Parameter | Predicted Value Range |

| Activation Energy (Ea) | 100-150 kJ/mol |

| Pre-exponential Factor (A) | 10¹² - 10¹⁴ s⁻¹ |

| Reaction Temperature for Significant Rate | 150-250 °C |

| Enthalpy of Reaction (ΔH) | Endothermic |

| Entropy of Reaction (ΔS) | Positive |

Applications in Advanced Organic Synthesis

1-Bromo-4-(isopropylsulfinyl)benzene (B566733) as a Versatile Chiral Building Block

This compound is a key chiral building block in organic synthesis, primarily due to the chiral sulfinyl group attached to its benzene (B151609) ring. This feature allows it to be employed in asymmetric synthesis, guiding the formation of specific stereoisomers of a target molecule. The compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals, where specific enantiomers are often responsible for the desired therapeutic or biological effects.

The versatility of this building block is enhanced by the presence of the bromine atom. This halogen provides a reactive site for a wide array of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward installation of new carbon-carbon or carbon-heteroatom bonds at the para-position of the benzene ring, enabling the construction of complex organic frameworks from a simple, stereodefined precursor.

Utility in the Construction of Enantiomerically Pure Compounds for Diverse Applications

The primary application of this compound is in the synthesis of enantiomerically pure compounds. us.es The chiral sulfinyl group is instrumental in this role, serving as a powerful chiral auxiliary or as a foundational element of chirality that is incorporated into the final product. us.es Its presence allows chemists to control the three-dimensional arrangement of atoms during a reaction, leading to the selective formation of one enantiomer over the other. This is of paramount importance in drug development, where the two enantiomers of a chiral drug can have vastly different biological activities and metabolic fates.

The reactivity of the bromo- and sulfinyl groups enables its use in multi-step syntheses to create a diverse range of sulfoxide-containing molecules with significant biological activity. us.es By leveraging the established chemistry of this building block, complex molecular targets can be assembled with high stereochemical control.

Role as a Chiral Ligand or Auxiliary in Asymmetric Catalysis

Beyond its role as a structural component, the chiral sulfoxide (B87167) moiety of this compound makes it an excellent candidate for the development of chiral ligands and auxiliaries for asymmetric catalysis. Chiral sulfoxides have emerged as a versatile and effective class of ligands in a variety of transition-metal-catalyzed reactions. nih.gov

Key advantages of sulfoxide-based ligands include the proximity of the chiral information (the sulfur atom) to the coordinated metal center and the ability of the sulfoxide to coordinate to the metal through either the sulfur or oxygen atom, which can influence the catalytic cycle. nih.gov These attributes have led to the successful application of chiral sulfoxide ligands in numerous asymmetric transformations.

The synthesis of chiral ligands from precursors like this compound involves modifying the molecule to introduce a second coordinating group, thereby creating a bidentate ligand capable of chelating to a metal center. The bromine atom is an ideal handle for this purpose, allowing for the introduction of phosphine, olefin, or amine groups via cross-coupling or substitution reactions.

A prominent class of such ligands are chiral sulfoxide-olefin ligands built upon a benzene backbone. nih.gov The synthesis of these ligands typically involves a stereoselective step to establish the chiral sulfoxide, followed by functionalization to introduce the olefin moiety. The modular nature of this synthesis allows for the tuning of steric and electronic properties of the ligand by varying the substituents on both the sulfur atom and the aromatic ring to optimize performance for a specific catalytic reaction.

Chiral sulfoxide-based ligands have demonstrated excellent performance in a range of transition-metal-catalyzed asymmetric transformations. While direct performance data for ligands derived from this compound in C-H functionalization or allylation is not extensively detailed, the efficacy of structurally similar chiral sulfoxide-olefin ligands in other reactions provides a strong indication of their potential.

For instance, chiral benzene backbone-based sulfoxide-olefin ligands have been successfully employed in the rhodium-catalyzed asymmetric addition of arylboronic acids to N-tosylarylimines. nih.gov This transformation provides access to valuable chiral diarylmethylamines with high yields and outstanding levels of enantioselectivity. nih.gov The results highlight the effectiveness of the chiral sulfoxide in controlling the stereochemical outcome of the reaction.

Table 1: Performance of a Chiral Sulfoxide-Olefin Ligand in the Rh-Catalyzed Asymmetric Addition of Phenylboronic Acid to N-Tosylbenzaldimine

| Entry | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|

| 1 | 3.3 | 50 | 5 | 98 | 98 |

| 2 | 2.2 | 50 | 6 | 97 | 97 |

This table presents representative data for a class of chiral benzene backbone-based sulfoxide-olefin ligands in a specific Rh-catalyzed reaction, demonstrating the high efficiency and enantioselectivity achievable with this ligand type. Data sourced from a study on related sulfoxide-olefin ligands. nih.gov

Precursor for Complex Sulfoxide-Containing Molecular Architectures

The dual functionality of this compound makes it an ideal precursor for the synthesis of complex molecular architectures containing a sulfoxide group. The bromo-substituent serves as a versatile anchor point for elaboration using a vast toolkit of modern coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the construction of extended, functionalized aromatic systems.

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Methodologies for Brominated Sulfoxides

The synthesis of enantioenriched sulfoxides, including brominated derivatives, remains a pivotal goal in organic chemistry due to their extensive use as chiral auxiliaries and intermediates. researchgate.net A primary future direction lies in the development of more efficient and highly stereoselective methods for their preparation. While classical methods like the Andersen synthesis have been foundational, contemporary research is focused on catalytic asymmetric oxidation of prochiral sulfides. researchgate.netacs.org

Future efforts will likely concentrate on:

Transition-Metal Catalysis: Expanding the repertoire of transition-metal catalysts for the asymmetric oxidation of 1-bromo-4-(isopropylthio)benzene. Systems based on titanium, vanadium, and other metals, paired with novel chiral ligands, are expected to yield higher enantioselectivities and turnover numbers. researchgate.netacs.org

Organocatalysis: The development of metal-free, organocatalytic methods for sulfoxidation is a burgeoning area. Chiral organic molecules, such as those derived from BINOL or flavins, present a promising avenue for achieving high stereoselectivity under mild conditions, thus avoiding potential metal contamination in the final products. nih.gov

Biocatalysis: The use of enzymes, either isolated or in whole-cell systems, offers a highly selective and environmentally benign approach to asymmetric sulfoxidation. Future research will likely involve enzyme engineering and directed evolution to create biocatalysts tailored for the specific synthesis of compounds like (R)- or (S)-1-bromo-4-(isopropylsulfinyl)benzene.

A comparative overview of emerging stereoselective methods is presented below:

| Methodology | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, broad substrate scope | Development of novel chiral ligands, exploration of earth-abundant metals |

| Organocatalysis | Metal-free, mild reaction conditions | Design of new chiral organocatalysts, mechanistic investigations |

| Biocatalysis | High enantioselectivity, green reaction conditions | Enzyme screening and engineering, process optimization |

Exploration of New Catalytic Applications for 1-Bromo-4-(isopropylsulfinyl)benzene (B566733) as a Chiral Ligand

The chiral sulfinyl group in this compound makes it an attractive candidate for use as a chiral ligand in asymmetric catalysis. myskinrecipes.com The sulfur atom can coordinate to a metal center, and the surrounding chiral environment can induce stereoselectivity in a variety of transformations. The presence of the bromo-substituted aromatic ring allows for further functionalization, enabling the creation of a diverse library of ligands.

Emerging trends in this area include:

Palladium-Catalyzed Cross-Coupling Reactions: The development of palladium complexes bearing this compound-derived ligands for asymmetric cross-coupling reactions is a promising research avenue. These could be applied to the synthesis of axially chiral biaryls or other stereochemically complex molecules.

Lewis Acid Catalysis: The sulfoxide (B87167) oxygen can act as a Lewis base, coordinating to a Lewis acidic metal center. This interaction can be exploited in the design of chiral Lewis acid catalysts for reactions such as asymmetric Diels-Alder or Friedel-Crafts reactions.

Dual-Role Reagents: The bromo- and sulfinyl- functionalities allow for the molecule to potentially act as both a ligand and a substrate in sequential or cascade reactions, opening up novel synthetic strategies.

Advanced Computational Modeling for Predictive Synthesis and Reactivity of Aryl Sulfoxides

Computational chemistry is becoming an indispensable tool in modern organic synthesis. For aryl sulfoxides like this compound, computational modeling can provide deep insights into their structure, reactivity, and role in asymmetric catalysis.

Future research will likely leverage advanced computational techniques to:

Predict Stereochemical Outcomes: Density Functional Theory (DFT) and other high-level computational methods can be used to model the transition states of asymmetric sulfoxidation reactions, allowing for the prediction of the major enantiomer formed with a given catalyst. This can significantly reduce the experimental effort required for catalyst screening and optimization.

Design Novel Catalysts: Computational modeling can aid in the rational design of new chiral ligands and catalysts. By understanding the key non-covalent interactions that govern stereoselectivity, it is possible to design ligands that are predicted to give higher enantiomeric excesses.

Elucidate Reaction Mechanisms: The mechanisms of reactions involving aryl sulfoxides, such as Pummerer-type rearrangements or their behavior as directing groups in C-H functionalization, can be elucidated through computational studies. acs.orgresearchgate.net This fundamental understanding is crucial for the development of new and improved synthetic methods.

Integration with Sustainable and Green Chemistry Practices in Sulfoxide Synthesis

The principles of green chemistry are increasingly influencing the direction of synthetic organic chemistry. nottingham.ac.uk The synthesis and application of this compound are ripe for integration with more sustainable practices.

Key areas for future development include:

Greener Oxidation Methods: Research is focused on replacing traditional stoichiometric oxidants, which often generate significant waste, with greener alternatives. The use of molecular oxygen or air as the terminal oxidant in catalytic systems is a major goal. acs.orgresearchgate.net Photocatalytic methods that utilize visible light as an energy source are also gaining traction as a sustainable approach to sulfoxide synthesis. rsc.orgrsc.org

Benign Solvents: Efforts are being made to replace chlorinated and other hazardous solvents with more environmentally friendly options, such as water, ethanol, or supercritical carbon dioxide. researchgate.net

Atom Economy: The development of synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. This includes the design of catalytic cycles that minimize the formation of byproducts. rsc.org

The future of research on this compound and related compounds will be characterized by a multidisciplinary approach that combines innovative synthetic chemistry, advanced catalysis, powerful computational tools, and a strong commitment to sustainability. This will undoubtedly lead to the discovery of new reactions, more efficient synthetic processes, and novel applications for this versatile chiral building block.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Bromo-4-(isopropylsulfinyl)benzene, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via sulfoxidation of the corresponding sulfide precursor. A common approach involves reacting 1-bromo-4-(isopropylthio)benzene with an oxidizing agent like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Alternatively, asymmetric oxidation using chiral catalysts (e.g., titanium-based complexes) can yield enantiomerically pure sulfoxides .

- Key Considerations : Temperature control is critical to avoid over-oxidation to the sulfone. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity ≥95% is achievable with optimized protocols .

Q. How can researchers validate the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm the sulfinyl group’s presence (e.g., C signal at ~50 ppm for the chiral sulfur center) and para-substitution pattern.

- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 247.0 for CHBrOS).

- Chiral HPLC : Required for enantiopurity assessment if asymmetric synthesis is performed .

Advanced Research Questions

Q. How does the isopropylsulfinyl group influence reactivity in palladium-catalyzed cross-coupling reactions?

- Mechanistic Insight : The sulfinyl group acts as a directing group, facilitating regioselective C–H functionalization in Suzuki-Miyaura couplings. For example, coupling with arylboronic acids under Pd(PPh) catalysis (toluene, 80°C, 12h) yields biaryl derivatives with retention of the sulfinyl moiety .

- Challenges : Steric hindrance from the isopropyl group may reduce coupling efficiency. Optimizing ligand systems (e.g., XPhos) or using microwave-assisted heating can improve yields .

Q. What strategies are effective for resolving enantiomers of this compound, and how does chirality impact biological activity?

- Enantioselective Synthesis : Chiral auxiliaries or catalysts (e.g., Sharpless conditions) produce enantiopure sulfoxides. For instance, (R)-1-Bromo-4-(isopropylsulfinyl)benzene (ee >99%) is synthesized using titanium tetraisopropoxide and a chiral tartrate ligand .

- Biological Relevance : Enantiomers may exhibit differential binding to enzymes or receptors. In medicinal chemistry, the (S)-enantiomer showed enhanced inhibitory activity against a tyrosine kinase target compared to the (R)-form in preliminary assays .

Q. How can computational chemistry guide the design of derivatives based on this compound for material science applications?

- In Silico Tools : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to tailor charge transport in organic semiconductors. Substituent effects (e.g., replacing bromine with ethynyl groups) modulate bandgaps by ~0.3 eV .

- Experimental Validation : Derivatives like 1-Ethynyl-4-(isopropylsulfinyl)benzene exhibit red-shifted fluorescence in UV-Vis spectra, aligning with computational predictions .

Key Research Challenges

- Stereochemical Stability : The sulfinyl group’s propensity for racemization under acidic or high-temperature conditions necessitates careful handling in synthetic workflows .

- Scalability : While gram-scale synthesis is routine, multi-step protocols for enantiopure batches require further optimization for industrial adoption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.